molecular formula C5H7Cl3O2 B104396 1,1,1-Trichloropropan-2-yl acetate CAS No. 19376-15-9

1,1,1-Trichloropropan-2-yl acetate

Cat. No.: B104396
CAS No.: 19376-15-9
M. Wt: 205.46 g/mol
InChI Key: YFLDUTFKTAURAE-UHFFFAOYSA-N
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Description

1,1,1-Trichloropropan-2-yl acetate (C₅H₇Cl₃O₂) is a chlorinated ester compound characterized by a trichloromethyl group (-CCl₃) attached to the first carbon of a propane backbone, with an acetate group (-OAc) on the second carbon.

Properties

CAS No.

19376-15-9

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

1,1,1-trichloropropan-2-yl acetate

InChI

InChI=1S/C5H7Cl3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3

InChI Key

YFLDUTFKTAURAE-UHFFFAOYSA-N

SMILES

CC(C(Cl)(Cl)Cl)OC(=O)C

Canonical SMILES

CC(C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

(1,1,1-Trichloro-3-nitro-propan-2-yl) Acetate (C₅H₆Cl₃NO₄)

  • Molecular Formula: C₅H₆Cl₃NO₄ vs. C₅H₇Cl₃O₂ (target compound).
  • Structural Difference: A nitro group (-NO₂) replaces a hydrogen atom on the third carbon of the propane chain.
  • Impact : The electron-withdrawing nitro group increases molecular polarity and likely enhances reactivity in nucleophilic substitution reactions compared to the target compound. Its molecular weight (284.46 g/mol) is higher due to the nitro group, which may reduce volatility .
  • Applications : Nitro-substituted chlorinated compounds are often intermediates in agrochemical or pharmaceutical synthesis.

1,1,1-Trichloro-2-methyl-2-propanol (Cl₃CC(CH₃)₂OH·½H₂O)

  • Molecular Formula : C₄H₇Cl₃O (anhydrous) vs. C₅H₇Cl₃O₂ (target compound).
  • Structural Difference : A hydroxyl (-OH) group replaces the acetate (-OAc) group, with an additional methyl substituent.
  • Physical Properties : Boiling point (173–175°C) and melting point (75–79°C) are higher than typical esters due to hydrogen bonding in the alcohol .
  • Reactivity : The hydroxyl group makes it prone to oxidation or esterification, whereas the acetate in the target compound is more hydrolytically stable.

Other Acetate Esters

Vinyl Acetate (C₄H₆O₂)

  • Molecular Formula : C₄H₆O₂ vs. C₅H₇Cl₃O₂ (target compound).
  • Structural Difference : A vinyl group (-CH₂CH₂) instead of the trichloropropane backbone.
  • Applications: Vinyl acetate is a monomer for polyvinyl acetate (PVA), used in adhesives and paints. The target compound’s trichloro group likely precludes polymerization but may confer biocidal properties .
  • Physical State : Vinyl acetate is a liquid (bp 72°C), whereas the target compound’s chlorination may result in a higher boiling point and solid state at room temperature.

Chlorinated Propanes

1,2,3-Trichloropropane (C₃H₅Cl₃)

  • Molecular Formula : C₃H₅Cl₃ vs. C₅H₇Cl₃O₂ (target compound).
  • Structural Difference : Chlorines on all three carbons of propane, lacking the acetate group.
  • Toxicity: 1,2,3-Trichloropropane is a known carcinogen and environmental pollutant.
  • Applications : Used as a solvent or intermediate in chemical synthesis, contrasting with the target compound’s likely niche use as a specialty chlorinated ester.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
1,1,1-Trichloropropan-2-yl acetate C₅H₇Cl₃O₂ 205.35 Not reported Not reported Specialty chemical synthesis
(1,1,1-Trichloro-3-nitro-propan-2-yl) acetate C₅H₆Cl₃NO₄ 284.46 Not reported Not reported Agrochemical intermediates
1,1,1-Trichloro-2-methyl-2-propanol C₄H₇Cl₃O 193.35 (anhydrous) 173–175 75–79 Biocides, chemical precursors
Vinyl acetate C₄H₆O₂ 86.09 72 -93 Adhesives, polymers
1,2,3-Trichloropropane C₃H₅Cl₃ 147.43 156 -14 Solvents, chemical synthesis

Research Findings and Implications

  • Reactivity : The trichloro group in this compound likely stabilizes the molecule against nucleophilic attack but may enhance electrophilic reactivity at the acetate oxygen .
  • Toxicity Profile : Chlorinated propanes (e.g., 1,2,3-Trichloropropane) exhibit significant toxicity, suggesting the need for rigorous handling protocols for the target compound despite structural differences .
  • Industrial Potential: Its ester functionality and chlorination position make it a candidate for designing flame retardants or stabilized plasticizers, contrasting with vinyl acetate’s role in polymer production .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1,1,1-Trichloropropan-2-yl acetate, and how do they address common experimental challenges?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For trace impurities, high-performance liquid chromatography (HPLC) with UV detection is advised.
  • Critical Considerations : Ensure sample stability by storing the compound in anhydrous conditions at low temperatures (-20°C) to prevent hydrolysis. Calibrate instruments using certified reference standards (e.g., 1,1,1-Trichloro-2-propanone solutions ).
  • Data Interpretation : Cross-validate NMR peaks (e.g., acetate methyl protons at ~2.1 ppm) with computational tools like Gaussian for orbital hybridization analysis.

Q. What synthetic routes are viable for this compound, and how can reaction yields be optimized?

  • Synthesis Pathways :

  • Route 1 : React 1,1,1-trichloropropan-2-ol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions.
  • Route 2 : Transesterification of 1,1,1-trichloropropan-2-yl derivatives with acetic anhydride.
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Control temperature (20–25°C) to minimize side reactions like trichloroacetyl chloride formation. Purify via fractional distillation or silica-gel column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound?

  • Approach :

  • Spectral Discrepancies : For conflicting NMR/IR peaks, use X-ray crystallography with SHELX software for definitive structural determination .
  • Case Study : Compare experimental IR carbonyl stretches (1740–1760 cm⁻¹) with density functional theory (DFT) calculations to identify anomalies caused by solvent interactions.
    • Validation : Cross-reference with databases like NIST Chemistry WebBook for analogous trichloroacetate compounds .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?

  • In Vitro Models : Use hepatic microsomes or primary hepatocytes to assess cytochrome P450-mediated oxidation. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs like 1,2,3-Trichloropropane-d5 ).
  • In Vivo Protocols : Administer radiolabeled (¹⁴C) compound to track distribution and excretion. Perform kinetic studies using compartmental modeling.
  • Challenges : Address compound instability by formulating it in lipid-based carriers to enhance bioavailability .

Q. How should researchers address conflicting toxicity data in environmental risk assessments of this compound?

  • Data Reconciliation :

  • Conduct dose-response studies across multiple species (e.g., Daphnia magna, zebrafish) to identify species-specific sensitivities.
  • Apply probabilistic models to account for variability in exposure scenarios (e.g., soil vs. aquatic systems).
    • Regulatory Alignment : Follow EPA risk evaluation frameworks for halogenated hydrocarbons, focusing on bioaccumulation potential and metabolite toxicity .

Methodological Resources

  • Structural Analysis : SHELX for crystallography ; NIST WebBook for spectral comparisons .
  • Toxicity Studies : EPA guidelines for halogenated compounds ; NIH RePORTER for accessing toxicological datasets .
  • Synthesis & Purification : Use certified standards (e.g., 1,1,1-Trichloro-2-propanone solutions) for calibration .

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